

Spectroscopic data (NMR, IR, Mass Spec) of 3-Phenoxypropan-1-amine

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Compound of Interest

Compound Name: 3-Phenoxypropan-1-amine

Cat. No.: B1584369

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Phenoxypropan-1-amine**

Foreword: A Framework for Structural Elucidation

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of molecular entities is the bedrock upon which all subsequent work is built. **3-Phenoxypropan-1-amine** ($C_9H_{13}NO$, CAS No: 588-39-6), a versatile intermediate, presents a classic case for the application of modern spectroscopic techniques. Its structure, comprising an aromatic ether, a flexible alkyl chain, and a primary amine, offers distinct signatures across various analytical platforms.

This guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a senior scientist tasked with comprehensive structural verification. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), not merely as data-generating techniques, but as interconnected tools for deductive reasoning. The protocols herein are presented as self-validating systems, and the interpretations are grounded in established physicochemical principles, providing researchers and drug development professionals with a robust framework for the characterization of this and similar molecules. While complete, verified experimental spectra for this specific compound are not widely available in public repositories, this guide provides a comprehensive analysis based on established spectroscopic principles and predicted data derived from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom. For **3-Phenoxypropan-1-amine**, ¹H and ¹³C NMR are essential to confirm the connectivity of the phenoxy group, the propyl chain, and the terminal amine.

Experimental Protocol: NMR Sample Preparation and Acquisition

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts that can obscure genuine signals.

Rationale: The choice of a deuterated solvent like Chloroform-d (CDCl_3) is standard for non-polar to moderately polar analytes, as it avoids overwhelming the spectrum with solvent protons.^[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a sharp reference signal at 0.00 ppm.

Step-by-Step Methodology:

- **Sample Preparation:** Weigh approximately 10-20 mg of **3-Phenoxypropan-1-amine** into a clean, dry vial.^[2]
- **Solvent Addition:** Using a calibrated pipette, add approximately 0.6-0.7 mL of Chloroform-d (CDCl_3) containing 0.03% TMS.^[2]
- **Dissolution:** Gently agitate the vial to ensure the sample is fully dissolved.
- **Filtration:** To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.^[3]
- **Acquisition (¹H NMR):**
 - **Spectrometer:** 400 MHz or higher.

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Acquisition (^{13}C NMR):
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, owing to the low natural abundance of ^{13}C .[\[4\]](#)
 - Relaxation Delay: 2 seconds.[\[4\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the TMS signal (0.00 ppm) and the ^{13}C spectrum to the residual CDCl_3 signal (77.16 ppm).

^1H NMR Spectral Interpretation (Predicted)

The ^1H NMR spectrum provides a proton census, detailing their chemical environment, count, and neighboring protons.

Caption: Structure of **3-Phenoxypropan-1-amine** with proton labels for ^1H NMR.

Table 1: Predicted ^1H NMR Data for **3-Phenoxypropan-1-amine** (in CDCl_3)

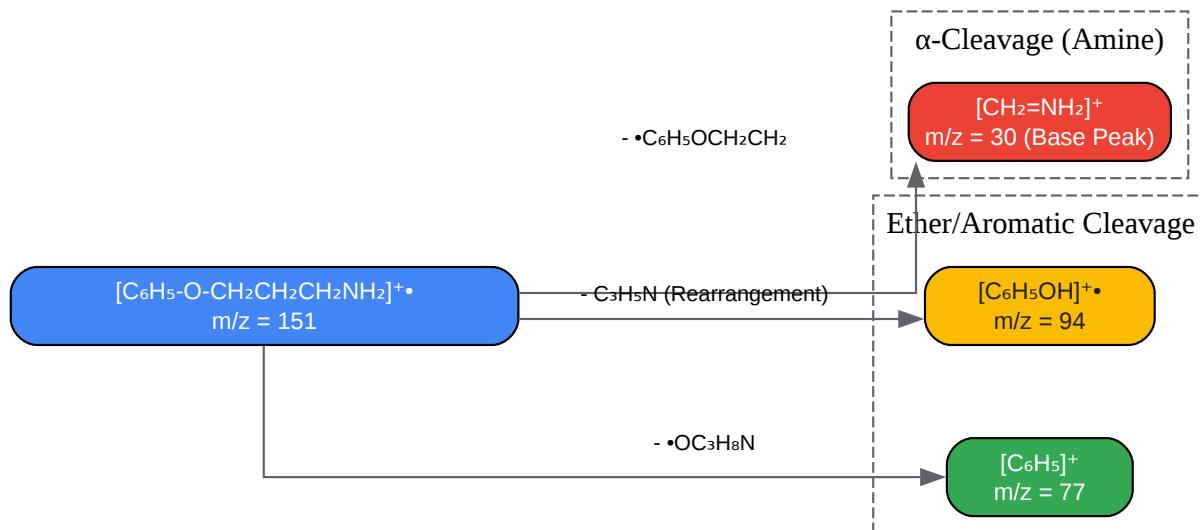
Label	Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration
g	Ar-H (ortho)	6.90 - 7.00	d (doublet)	2H
f	Ar-H (meta)	7.25 - 7.35	t (triplet)	2H
e	Ar-H (para)	6.85 - 6.95	t (triplet)	1H
a	O-CH ₂ -	~ 4.05	t (triplet)	2H
b	-CH ₂ -	~ 2.00	p (pentet)	2H
c	-CH ₂ -N	~ 2.90	t (triplet)	2H
d	-NH ₂	~ 1.40	s (broad singlet)	2H

Analysis:

- **Aromatic Region (δ 6.8-7.4 ppm):** The signals for the phenoxy group are distinct. The meta protons (f) are deshielded by the ring current and appear furthest downfield. The ortho (g) and para (e) protons are shielded by the electron-donating effect of the oxygen atom, shifting them upfield relative to the meta protons.
- **Aliphatic Chain (δ 1.4-4.1 ppm):** The methylene group adjacent to the ether oxygen (a) is the most deshielded aliphatic signal due to oxygen's electronegativity. The methylene group adjacent to the nitrogen (c) is also deshielded, but less so than (a). The central methylene group (b) is the most shielded, appearing around 2.00 ppm and split into a pentet by its four neighbors.
- **Amine Protons (δ ~1.4 ppm):** The -NH₂ protons (d) typically appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom.^[5] Their chemical shift is variable and concentration-dependent.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.



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